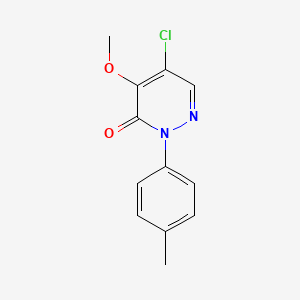

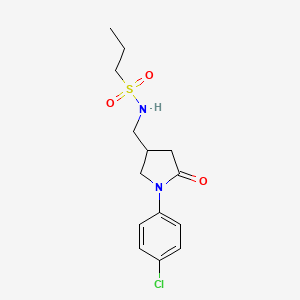

5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CMMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring and a pyridazinone backbone, and is characterized by its unique properties. CMMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds, and is also used as a research tool in many areas of biochemistry and physiology.

Scientific Research Applications

Synthesis and Derivative Formation

- A study focused on the synthesis of derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. These derivatives were obtained through various chemical reactions such as Friedel-Crafts acylation, condensation with aromatic aldehydes, and reactions with sodium azide, benzyl amine, and anthranilic acid (Soliman & El-Sakka, 2011).

Chemical Transformation Studies

- Research on the transformation of 4-chloro-5-methoxy-3(2H)-pyridazinone under different conditions, including methyl group migration, was conducted to synthesize various compounds, highlighting the chemical versatility of this pyridazinone (Li et al., 2009).

Biological Activity

- The synthesis and evaluation of biological activities of methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates showed potential fungicidal activities against various pathogens, demonstrating the bioactive potential of these compounds (Wei-dong & Southern, 2005).

Large Scale Synthesis

- A large-scale synthesis method was developed for 3-chloro-5-methoxypyridazine, an important derivative of pyridazinone, showcasing its industrial synthesis potential (Bryant et al., 1995).

Chromatographic Analysis

- Chromatographic methods have been developed for the determination of pyrazon (a derivative of pyridazinone) and its impurities in technical products, illustrating the analytical applications of pyridazinone derivatives (Výboh et al., 1974).

Novel Derivatives with Biological Activity

- Studies on novel 3(2H)-pyridazinone derivatives revealed compounds with juvenile hormone-like activity, which could be useful in pest control programs (Miyake & Oguia, 1992).

Herbicidal Modes of Action

- Investigation into the modes of action of pyridazinone herbicides showed their ability to inhibit photosynthesis and their potential as effective herbicides (Hilton et al., 1969).

Bacterial Degradation

- Research on the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone provided insights into the biodegradation pathways of these compounds, important for understanding their environmental impact (de Frenne et al., 1973).

properties

IUPAC Name |

5-chloro-4-methoxy-2-(4-methylphenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNNGEJCSSMFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2474555.png)

![6-Acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2474557.png)

![1-allyl-2-(3,4-dimethoxybenzyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2474559.png)

![N-(2-(furan-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2474562.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2474567.png)

![2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2474568.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2474574.png)